

# Application Notes and Protocols: Saredutant for Studying Visceral Hypersensitivity in Animal Models

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## Compound of Interest

Compound Name: Saredutant

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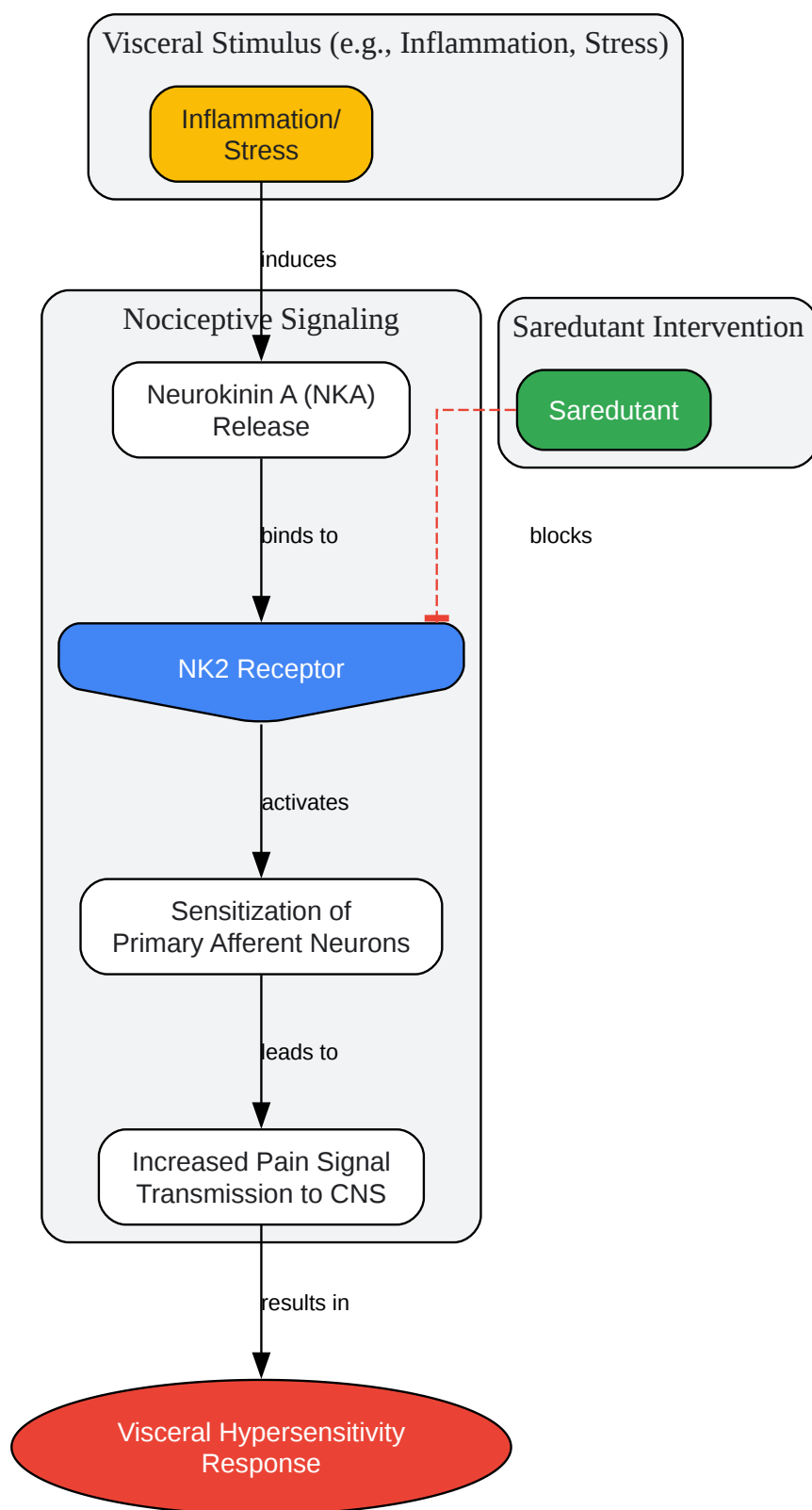
## Introduction

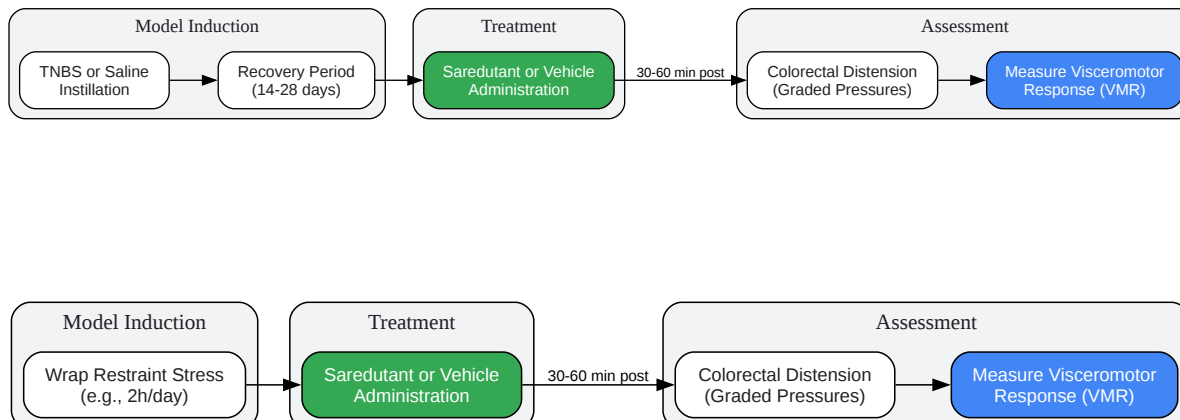
Visceral hypersensitivity, a key pathophysiological mechanism in functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the internal organs.[1] Animal models are crucial for investigating the underlying mechanisms of visceral hypersensitivity and for the preclinical evaluation of novel therapeutic agents. **Saredutant** is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[2] Tachykinins, such as neurokinin A (NKA), are neuropeptides involved in the regulation of intestinal motility, secretion, inflammation, and the transmission of pain signals.[2][3][4] By blocking the NK2 receptor, **saredutant** can modulate visceral nociception, making it a valuable pharmacological tool for studying visceral hypersensitivity in various animal models.

These application notes provide detailed protocols for utilizing **saredutant** in two commonly employed rat models of visceral hypersensitivity: the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced post-inflammatory model and the wrap restraint stress-induced model.

## Mechanism of Action of Saredutant

**Saredutant** exerts its effects by competitively binding to and blocking the activation of the NK2 receptor. In the gastrointestinal tract, NK2 receptors are expressed on various cell types, including smooth muscle cells, epithelial cells, and primary afferent neurons. Activation of these receptors by their endogenous ligand, NKA, contributes to increased intestinal motility, secretion, and the sensitization of visceral afferent nerves, leading to a state of hypersensitivity. By antagonizing the NK2 receptor, **saredutant** can effectively inhibit these downstream effects, thereby reducing the exaggerated responses to visceral stimuli.





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